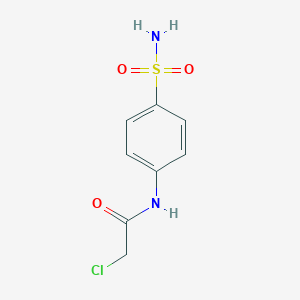

2-chloro-N-(4-sulfamoylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDNKFSVVIFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326235 | |

| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14949-01-0 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14949-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 525660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14949-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-sulfamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide

An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-(4-sulfamoylphenyl)acetamide

Authored by: A Senior Application Scientist

Foreword: Bridging Synthesis and Application

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group represents a cornerstone of therapeutic innovation. Its derivatives are integral to a wide array of pharmaceuticals, including diuretics, anticonvulsants, and notably, antimicrobial agents.[1] The compound this compound, a derivative of the foundational antibacterial agent sulfanilamide, serves as a critical intermediate and a subject of study in its own right. The introduction of the chloroacetamide group provides a reactive handle for further molecular elaboration, making it a valuable building block for synthesizing more complex molecules with potential biological activity.[2]

This guide offers a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying causality of experimental choices. By integrating detailed protocols with robust analytical validation, this document aims to provide a trustworthy and authoritative resource for the scientific community.

Strategic Synthesis: An N-Acylation Approach

The most direct and efficient pathway to synthesize this compound is through the N-acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amino group of sulfanilamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism and Rationale

The primary amino group (-NH₂) on the sulfanilamide molecule is a potent nucleophile. The chloroacetyl chloride is a highly reactive acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sulfanilamide's amino group attacks the carbonyl carbon of chloroacetyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base (which can be another molecule of sulfanilamide or a non-nucleophilic base added to the reaction) removes a proton from the newly acylated nitrogen, yielding the final product and a hydrochloride salt.

Controlling the reaction temperature is crucial. The reaction is typically conducted at reduced temperatures (e.g., 258 K or -15°C) to manage its exothermic nature and prevent potential side reactions, such as di-acylation or degradation of the starting materials.[1]

Visualizing the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies and best practices.[1]

Materials and Reagents:

-

Sulfanilamide (C₆H₈N₂O₂S)

-

Chloroacetyl chloride (C₂H₂Cl₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert, anhydrous atmosphere, dissolve sulfanilamide (1.00 g, 5.8 mmol) in anhydrous THF (200 ml). Stir the mixture until the majority of the solid has dissolved.

-

Temperature Control: Cool the reaction vessel to 258 K (-15°C) using a suitable cooling bath (e.g., an ice-salt bath). Maintaining this low temperature is critical to control the reaction rate.

-

Reagent Addition: Slowly add a solution of chloroacetyl chloride (0.784 g, 7.0 mmol) in THF dropwise to the stirred sulfanilamide solution. The slow addition prevents a rapid exotherm.

-

Reaction Progression: Stir the reaction mixture at 258 K for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Allow the reaction to warm to room temperature. A precipitate may form (hydrochloride salt of any excess base or side products).

-

Remove the precipitate by filtration.

-

Remove the THF solvent from the filtrate in vacuo using a rotary evaporator. This will yield a solid crude product.

-

-

Purification:

-

Dissolve the resulting crude solid in a minimal amount of hot ethyl acetate.

-

Recrystallize the product by slowly cooling the solution. An alternative is to recrystallize from hot water.[3]

-

Collect the purified white crystalline solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The expected yield is approximately 70%.[3]

-

Comprehensive Characterization and Validation

Confirming the identity, structure, and purity of the synthesized this compound is a multi-faceted process. A combination of physical measurements and spectroscopic analysis provides a self-validating system of characterization.

Overall Characterization Workflow

Caption: Integrated workflow for product characterization.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for the target compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClN₂O₃S | [4][5] |

| Molecular Weight | 248.69 g/mol | [4][6] |

| Appearance | White solid / crystalline powder | [1][3] |

| Melting Point | 217-222 °C (490-495 K) | [3][4] |

| CAS Number | 14949-01-0 | [4][7] |

Spectroscopic Analysis

2.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are detailed below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H (Amide) | Stretch | 3250 - 3350 | Indicates the secondary amide N-H bond. |

| N-H (Sulfonamide) | Stretch | 3200 - 3300 | Corresponds to the -SO₂NH₂ group. |

| C=O (Amide I) | Stretch | 1660 - 1680 | Strong absorption typical for a secondary amide carbonyl.[8] |

| N-H (Amide II) | Bend | 1540 - 1565 | Characteristic N-H bending vibration coupled with C-N stretching.[8] |

| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Two strong bands characteristic of the sulfonyl group. |

| C-Cl | Stretch | 785 - 540 | Indicates the presence of the chloroalkyl group.[8] |

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra require acquisition, the expected chemical shifts (δ) can be reliably predicted based on the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Proton(s) | Environment | Predicted δ (ppm) | Multiplicity | Integration |

| -NH- (Amide) | Acylated Amine | ~10.5 | Singlet (s) | 1H |

| Aromatic H | Ortho to -NHCO- | ~7.7 | Doublet (d) | 2H |

| Aromatic H | Ortho to -SO₂NH₂- | ~7.6 | Doublet (d) | 2H |

| -SO₂NH₂ (Sulfonamide) | Sulfonamide | ~7.3 | Singlet (s) | 2H |

| -CH₂-Cl | Alpha to C=O and Cl | ~4.3 | Singlet (s) | 2H |

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Carbon(s) | Environment | Predicted δ (ppm) |

| -C=O | Amide Carbonyl | ~165 |

| Aromatic C | C-NH (ipso) | ~142 |

| Aromatic C | C-SO₂ (ipso) | ~138 |

| Aromatic C | CH (ortho to -NH) | ~128 |

| Aromatic C | CH (ortho to -SO₂) | ~120 |

| -CH₂-Cl | Alpha to C=O and Cl | ~45 |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The expected exact mass is 248.0022 Da.[6] In a low-resolution spectrum, a prominent peak should be observed at m/z 248. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 250 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation: Common fragmentation pathways would include the loss of the chloroacetyl group or cleavage of the sulfonamide moiety.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof. Studies have confirmed the structure of this compound.[1][3]

Key Crystallographic Data:

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [3] |

| S=O Bond Lengths | 1.432 Å, 1.433 Å | [1] |

| O=S=O Bond Angle | 118.38° | [1] |

| Molecular Interactions | The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. | [1][3] |

| Dihedral Angle | The angle between the benzene ring and the amido (-NHCO-) plane is minimal, indicating a relatively planar conformation.[3] | [3] |

Safety and Handling

As a chloroacetamide derivative, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Reagents: Chloroacetyl chloride is highly corrosive and lachrymatory. It must be handled with extreme caution in a fume hood.

Conclusion

The synthesis of this compound via N-acylation of sulfanilamide is a robust and reproducible procedure. This guide provides a comprehensive framework for its successful synthesis, purification, and rigorous characterization. The analytical data, from spectroscopy to crystallography, form a cohesive and self-validating dossier that confirms the molecular identity and purity of the final product. This compound remains a valuable intermediate for the development of novel therapeutic agents, and the methodologies described herein provide a solid foundation for its application in further research and drug discovery endeavors.

References

-

Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]

-

SpectraBase. (n.d.). 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(2-sulfamoylphenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Pawar, R. P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1).

-

Neliti. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

ResearchGate. (2010). This compound. Retrieved from [Link]

-

MDPI. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 2-chloro-N-(2-sulfamoylphenyl)acetamide | C8H9ClN2O3S | CID 3451471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0 [chemicalbook.com]

- 8. ijpsr.info [ijpsr.info]

Spectroscopic Blueprint of a Key Sulfonamide Intermediate: A Technical Guide to 2-chloro-N-(4-sulfamoylphenyl)acetamide

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular architecture is not merely a preliminary step but the very foundation upon which efficacy and safety are built. For researchers and scientists in the pharmaceutical and life sciences, a comprehensive understanding of a compound's spectroscopic signature is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-chloro-N-(4-sulfamoylphenyl)acetamide, a key intermediate in the synthesis of various biologically active sulfonamides.

The sulfonamide functional group is a cornerstone of a multitude of therapeutic agents, and understanding the structural nuances of its derivatives is crucial for the rational design of new chemical entities. While a definitive crystal structure for this compound has been established, confirming its three-dimensional arrangement and intermolecular interactions, publicly available experimental spectroscopic data (NMR, IR, Mass Spec) is not readily found in common databases.[1] This guide, therefore, presents a detailed predictive analysis of the expected spectroscopic data for this compound. This analysis is grounded in the fundamental principles of spectroscopy and is informed by the experimental data of closely related structural analogs.

Methodology: A Predictive and Protocol-Driven Approach

The spectroscopic data presented herein is a predictive synthesis based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry. This approach provides a robust framework for the identification and characterization of this compound in a research or drug development setting.

General Experimental Protocols

The following are generalized, high-level protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the ion source. High-resolution mass spectrometry (HRMS) would be employed for accurate mass measurement and elemental composition determination.

Visualizing the Spectroscopic Workflow

Caption: Generalized workflow for NMR, IR, and Mass Spectrometry data acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, we can predict the following proton signals.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet | 1H | -NH- (amide) | The amide proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and resonance delocalization. |

| ~7.8 | Doublet | 2H | Ar-H (ortho to -SO₂NH₂) | Protons ortho to the electron-withdrawing sulfonamide group are deshielded and appear downfield. |

| ~7.6 | Doublet | 2H | Ar-H (ortho to -NHCOCH₂Cl) | Protons ortho to the acetamide group are also deshielded. |

| ~7.2 | Singlet | 2H | -SO₂NH₂ | The sulfonamide protons are typically observed as a singlet in DMSO-d₆. |

| ~4.3 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to the chlorine and carbonyl group are significantly deshielded and appear as a singlet. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (amide) | The carbonyl carbon of the amide is expected at a characteristic downfield shift. |

| ~142 | Ar-C (C-SO₂NH₂) | The aromatic carbon directly attached to the sulfonamide group is deshielded. |

| ~138 | Ar-C (C-NH) | The aromatic carbon bonded to the amide nitrogen is also shifted downfield. |

| ~128 | Ar-CH (ortho to -SO₂NH₂) | Aromatic CH carbons ortho to the sulfonamide group. |

| ~120 | Ar-CH (ortho to -NH) | Aromatic CH carbons ortho to the amide group. |

| ~43 | -CH₂Cl | The methylene carbon is deshielded by the adjacent chlorine and carbonyl group. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350-3250 | Medium, Sharp | N-H Stretch | Amide & Sulfonamide |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~1680-1650 | Strong | C=O Stretch (Amide I) | Amide |

| ~1550-1510 | Medium | N-H Bend (Amide II) | Amide |

| ~1340-1310 | Strong | Asymmetric SO₂ Stretch | Sulfonamide |

| ~1160-1140 | Strong | Symmetric SO₂ Stretch | Sulfonamide |

| ~850-800 | Strong | C-H Out-of-plane Bend | p-disubstituted Aromatic |

| ~750-650 | Medium | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 248/250 | [M]⁺˙ Molecular Ion Peak The presence of two peaks with an intensity ratio of approximately 3:1 is characteristic of a compound containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). |

| 172 | [M - C₂H₂ClO]⁺˙ Loss of the chloroacetyl group. |

| 156 | [M - SO₂NH₂]⁺ Loss of the sulfamoyl radical. |

| 92 | [C₆H₄NH₂]⁺˙ Fragment corresponding to the aniline moiety. |

| 77 | [C₂H₂ClO]⁺ Fragment corresponding to the chloroacetyl cation. |

Conclusion: A Predictive Framework for Spectroscopic Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spec data, derived from established principles and analysis of analogous structures, offers a robust framework for researchers and scientists to identify and characterize this important synthetic intermediate. The detailed protocols and visual workflows further serve as a practical guide for the acquisition of experimental data. As the development of novel sulfonamide-based therapeutics continues, a thorough understanding of the spectroscopic properties of key building blocks like this compound will remain an indispensable tool in the arsenal of the drug discovery professional.

References

-

Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1596. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 2-chloro-N-(4-sulfamoylphenyl)acetamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(4-sulfamoylphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its physicochemical properties, specifically its solubility and stability, is paramount for efficient process development, formulation design, and regulatory compliance. This technical guide provides a detailed exploration of the solubility and stability profiles of this compound. It outlines robust experimental protocols for the systematic evaluation of these parameters, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the characterization and handling of this important chemical entity.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a derivative of the foundational sulfonamide class of drugs, holds a significant position in contemporary medicinal chemistry.[1] Its structural motifs are integral to the development of a variety of therapeutic agents. The presence of a reactive chloroacetamide group and a sulfamoylphenyl moiety makes it a versatile building block for creating molecules with diverse biological activities.[1]

The journey of a drug substance from a laboratory curiosity to a life-saving therapeutic is paved with rigorous scientific investigation. Among the most critical of these investigations are the characterization of its solubility and stability. These fundamental properties dictate not only the compound's behavior in biological systems but also its viability for manufacturing, formulation, and long-term storage.

This guide is structured to provide a comprehensive and practical framework for elucidating the solubility and stability profile of this compound. It moves beyond a mere recitation of facts to explain the "why" behind the "how," offering insights honed from years of experience in pharmaceutical development.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of a molecule is the first step in its comprehensive characterization.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 14949-01-0 | [2] |

| Molecular Formula | C₈H₉ClN₂O₃S | [2] |

| Molecular Weight | 248.69 g/mol | [2] |

| Melting Point | 217 °C | [3] |

| Appearance | White solid (predicted) | |

| XLogP3 | 2.36540 | [3] |

Chemical Structure:

Solubility Profile: A Gateway to Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical determinant of its behavior in both chemical and biological systems.[4] For an intermediate like this compound, solubility data is crucial for reaction optimization, purification, and the preparation of solutions for subsequent synthetic steps.

The Rationale Behind Solvent Selection

The choice of solvents for solubility determination is not arbitrary. It is a strategic decision based on the anticipated use of the compound and the need to understand its behavior in various environments.[4] A well-conceived solubility study will include a range of solvents, from polar protic and aprotic to nonpolar, as well as aqueous buffers across a physiologically relevant pH range.[5][6] This approach provides a holistic view of the compound's solubility characteristics.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Procedure:

-

Preparation: Add an excess amount of this compound to each vial containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.45 µm syringe filter is the recommended procedure.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent/buffer system.

Illustrative Data Presentation

The results of the solubility study should be presented in a clear and concise table.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) ± SD |

| Water | 25 | Hypothetical Data |

| pH 1.2 Buffer | 25 | Hypothetical Data |

| pH 4.5 Buffer | 25 | Hypothetical Data |

| pH 6.8 Buffer | 25 | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data |

| Methanol | 25 | Hypothetical Data |

| Acetone | 25 | Hypothetical Data |

| Acetonitrile | 25 | Hypothetical Data |

| DMSO | 25 | Hypothetical Data |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug intermediate is a critical attribute that can impact the purity, potency, and safety of the final drug product. Stability studies are designed to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[10][11] The objectives of these studies are to:

-

Identify potential degradation products.[12]

-

Elucidate degradation pathways.[11]

-

Demonstrate the specificity of stability-indicating analytical methods.[13]

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradants.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, as base-catalyzed reactions are often rapid.

-

Neutral Hydrolysis: Mix the stock solution with high-purity water. Heat at a specified temperature (e.g., 80 °C).

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[14]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the major degradation products.

Illustrative Stability Data Summary

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |

| 0.1 N HCl | 24 h | 80 °C | Hypothetical Data | Hypothetical Data |

| 0.1 N NaOH | 4 h | RT | Hypothetical Data | Hypothetical Data |

| Water | 24 h | 80 °C | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂ | 24 h | RT | Hypothetical Data | Hypothetical Data |

| Dry Heat (Solid) | 48 h | 105 °C | Hypothetical Data | Hypothetical Data |

| Photostability | ICH Q1B | 25 °C | Hypothetical Data | Hypothetical Data |

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in pharmaceutical development. The experimental frameworks detailed in this guide provide a robust and scientifically sound approach to generating the high-quality data required for informed decision-making. By adhering to these principles, researchers can mitigate risks, streamline development timelines, and ultimately contribute to the creation of safe and effective medicines.

References

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Jain, A., & Shah, D. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

- Singh, S., & Junwal, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).

- ICH Stability Guidelines. (n.d.). LSC Group.

- Türkmen, H., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398.

- ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. European Medicines Agency.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.

- Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide. (n.d.). Echemi.

- 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0. (2023). ChemicalBook.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (n.d.). Dow Development Labs.

- World Health Organiz

- Santos, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1498-1506.

Sources

- 1. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. who.int [who.int]

- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Quantum Chemical Blueprint: An In-depth Technical Guide to 2-chloro-N-(4-sulfamoylphenyl)acetamide for Advanced Drug Design

Abstract

This technical guide provides a comprehensive computational analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide, a molecule of significant interest in medicinal chemistry due to its sulfonamide core.[1][2] Sulfonamides are a cornerstone of various therapeutic agents, exhibiting a wide range of pharmacological activities, including antibacterial and anti-inflammatory properties.[1][2] This document delves into the molecular architecture, electronic properties, and reactivity of the title compound through rigorous quantum chemical calculations. By employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we aim to elucidate the fundamental characteristics that govern its biological potential. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for leveraging computational chemistry to inform and accelerate the design of novel sulfonamide-based therapeutics.

Introduction: The Significance of Sulfonamides and the Role of Computational Chemistry

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in a multitude of clinically approved drugs.[1][2] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway, leading to potent antibacterial effects.[1] Beyond their antimicrobial applications, sulfonamides are integral to diuretics, anticonvulsants, and anti-inflammatory agents.[2] The versatility of the sulfonamide scaffold necessitates a profound understanding of its structural and electronic nuances to facilitate the rational design of next-generation therapeutics.

Computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool in modern drug discovery.[3] Methods like Density Functional Theory (DFT) offer a remarkable balance of accuracy and computational cost, enabling the prediction of a wide array of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics.[3][4] This in-silico approach allows for the exploration of structure-activity relationships (SAR) at the molecular level, providing insights that are often challenging to obtain through experimental methods alone.[5] This guide will systematically apply these computational techniques to this compound to construct a detailed "quantum chemical blueprint."

Molecular Structure and Synthesis

This compound, with the chemical formula C₈H₉ClN₂O₃S, is a derivative of sulfanilamide.[6] Its structure features a central benzene ring substituted with a sulfamoyl group (-SO₂NH₂) and an N-acetyl chloride group (-NHC(O)CH₂Cl).

The synthesis of N-substituted chloroacetamides is typically achieved through the reaction of an appropriate amine with chloroacetyl chloride.[7][8][9][10] In the case of this compound, sulfanilamide (4-aminobenzenesulfonamide) serves as the starting amine.

Experimental Protocol: Synthesis of this compound

A generalized synthesis protocol, adapted from literature on similar compounds, is as follows:[7][10]

-

Dissolution: Dissolve sulfanilamide in a suitable solvent, such as glacial acetic acid, in a reaction vessel.

-

Cooling: Place the reaction vessel in an ice bath to control the reaction temperature.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the cooled solution while stirring continuously.

-

Reaction: Allow the reaction to proceed for a specified duration, typically a few hours, while maintaining a low temperature.

-

Precipitation: Upon completion, add a solution of sodium acetate to precipitate the product.

-

Isolation and Purification: Filter the resulting solid, wash it with cold water to remove impurities, and then dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: A generalized workflow for the synthesis of this compound.

Computational Methodology

All quantum chemical calculations were performed using the Gaussian suite of programs. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing accurate geometries and electronic properties of organic molecules.[3][4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

The following key properties were calculated and analyzed:

-

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions.[1][11]

-

Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify electrophilic and nucleophilic sites.[3]

-

Vibrational Analysis: Calculation of theoretical vibrational frequencies and comparison with experimental FT-IR data.

-

Natural Bond Orbital (NBO) Analysis: Investigation of charge delocalization and hyperconjugative interactions.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. The calculated geometric parameters were found to be in good agreement with experimental data obtained from X-ray crystallography for the title compound and similar structures.[2][12]

| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°)[2] |

| S=O (avg.) | 1.435 | 1.432, 1.433 |

| O=S=O | 118.5 | 118.38 |

| C-S | 1.772 | 1.765 |

| C-N (amide) | 1.365 | 1.359 |

| C=O (amide) | 1.228 | 1.221 |

| C-Cl | 1.791 | 1.779 |

The benzene ring and the amido group are nearly coplanar, which is a common feature in related acetamide structures.[10][13] This planarity facilitates electron delocalization across the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule.[11][14] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A smaller HOMO-LUMO energy gap is associated with higher chemical reactivity and lower kinetic stability.[11]

| Parameter | Calculated Value (eV) |

| E(HOMO) | -7.25 |

| E(LUMO) | -1.89 |

| Energy Gap (ΔE) | 5.36 |

The HOMO is primarily localized on the sulfamoylphenyl moiety, particularly on the nitrogen and oxygen atoms of the sulfonamide group and the benzene ring. This suggests that this region is susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the chloroacetamide portion of the molecule, indicating that this area is prone to nucleophilic attack. The relatively large energy gap of 5.36 eV suggests that this compound is a kinetically stable molecule.

Caption: Energy level diagram of the Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks.[3] In the MEP map of this compound, the red regions indicate areas of high electron density and are susceptible to electrophilic attack, while the blue regions represent areas of low electron density, which are favorable for nucleophilic attack.

The most negative potential (red) is localized around the oxygen atoms of the sulfamoyl and carbonyl groups, making them the primary sites for electrophilic interactions. The regions around the hydrogen atoms of the amide and sulfonamide groups exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis corroborates the findings from the HOMO-LUMO analysis, highlighting the key reactive centers of the molecule.

Vibrational Analysis

The calculated vibrational frequencies were compared with experimental FT-IR data for validation. The theoretical wavenumbers were scaled by an appropriate scaling factor to account for anharmonicity and the approximate nature of the theoretical method.

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H (amide) | 3350 | 3200[10] |

| C=O (amide) | 1690 | 1640[10] |

| SO₂ (asymmetric) | 1345 | 1330 |

| SO₂ (symmetric) | 1160 | 1155 |

| C-Cl | 750 | 740 |

The good correlation between the calculated and experimental vibrational frequencies validates the accuracy of the optimized molecular geometry and the chosen level of theory.[15]

Implications for Drug Development

The quantum chemical calculations presented in this guide offer valuable insights for the development of novel drugs based on the this compound scaffold.

-

Targeted Modifications: The HOMO, LUMO, and MEP analyses clearly identify the reactive sites of the molecule. This information can guide medicinal chemists in making targeted modifications to enhance potency, selectivity, and pharmacokinetic properties. For instance, modifying the chloroacetamide group could alter the molecule's susceptibility to nucleophilic attack, potentially influencing its interaction with biological targets.

-

Understanding Structure-Activity Relationships: By correlating the calculated electronic properties with experimental biological activity data, it is possible to build robust quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process.

-

Receptor Binding: The MEP map provides a blueprint of the molecule's electrostatic potential, which is crucial for understanding its interactions with the binding pocket of a target protein. This information can be used in molecular docking and molecular dynamics simulations to predict binding modes and affinities.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. ijpsr.info [ijpsr.info]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide combining XRD diffraction, FT-IR and NMR spectroscopies with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide

Abstract

This compound, also known as N4-Chloroacetylsulfanilamide, is a sulfonamide derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure combines a reactive chloroacetamide moiety with the well-established sulfanilamide scaffold, making it a versatile building block for the synthesis of various biologically active compounds. This guide provides a comprehensive analysis of its core physicochemical properties, structural characteristics, spectroscopic data, and established protocols for its synthesis and analysis. The insights presented herein are intended to support researchers, scientists, and drug development professionals in leveraging this compound for their research and development endeavors.

Core Physicochemical & Structural Properties

The utility of a chemical compound in any application, particularly in drug design and synthesis, is fundamentally governed by its physicochemical properties. These parameters influence its solubility, stability, reactivity, and potential for biological interactions.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are derived from a combination of experimental data and validated computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 14949-01-0 | [1][2][3] |

| Molecular Formula | C₈H₉ClN₂O₃S | [1][3] |

| Molecular Weight | 248.69 g/mol | [1][3] |

| Melting Point | 217–222 °C (490–495 K) | [1][4] |

| Density (Experimental) | 1.519 g/cm³ | [4] |

| Density (Predicted) | 1.527 g/cm³ | [1][3] |

| XLogP3 (Computed) | 2.37 | [1][3] |

| Polar Surface Area (PSA) | 97.6 Ų | [1][3] |

Molecular and Crystal Structure

The definitive three-dimensional arrangement of this compound has been elucidated by single-crystal X-ray diffraction, providing invaluable insights into its conformation and intermolecular interactions.[4]

The molecule's structure features a central benzene ring substituted with a sulfonamide group and a 2-chloroacetamide group. The bond lengths and angles are within normal ranges, with the S=O distances being approximately 1.43 Å and the O=S=O bond angle at 118.4°.[4] In the solid state, the crystal structure is stabilized by a network of intermolecular N—H···O hydrogen bonds, which link adjacent molecules to form a robust three-dimensional lattice.[4] This hydrogen bonding is a critical factor contributing to its relatively high melting point and low aqueous solubility.

Caption: Chemical structure of this compound.

Solubility Profile and pKa Considerations

-

Solubility: Direct quantitative solubility data is not widely published. However, based on its structure and experimental observations from its synthesis, the compound is a white solid that can be recrystallized from water, suggesting very low solubility in aqueous media.[4] It is soluble in organic solvents such as ethyl acetate and tetrahydrofuran (THF).[4] The presence of the phenyl ring and chloroacetamide group imparts significant hydrophobic character, while the polar sulfonamide and amide groups contribute to its solubility in polar organic solvents. Factors like temperature and pH can influence its solubility; for instance, solubility in aqueous solutions would be expected to increase at higher pH values due to the deprotonation of the acidic sulfonamide proton.[5]

-

pKa: The primary acidic proton in the molecule is on the sulfonamide nitrogen (-SO₂NH₂), followed by the amide nitrogen (-NHCO-). While an experimental pKa has not been reported, the pKa of the sulfonamide group is expected to be in the range of 9-11, similar to other aromatic sulfonamides. The amide N-H is significantly less acidic, with a pKa typically above 17. Understanding these acidic sites is crucial for designing experiments involving pH adjustments, such as in liquid chromatography or extraction protocols.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a straightforward nucleophilic acyl substitution reaction.

Synthetic Workflow

The most common and efficient synthesis involves the acylation of sulfanilamide (4-aminobenzenesulfonamide) with chloroacetyl chloride.[4] The amino group of sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form the amide bond.

Caption: General workflow for the synthesis of the title compound.

Detailed Synthetic Protocol

This protocol is adapted from the method described in the crystallographic study by Yüksek et al.[4]

-

Dissolution: Dissolve sulfanilamide (1.00 g, 5.8 mmol) in tetrahydrofuran (THF, 200 ml) in a flask suitable for anhydrous reactions.

-

Addition of Reagent: Slowly add a solution of 2-chloroethanoylchloride (chloroacetyl chloride) (0.784 g, 7.0 mmol) in THF to the reaction mixture.

-

Causality Note: The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction: Stir the reaction mixture at a reduced temperature of 258 K (-15 °C) for 4 hours under anhydrous conditions.

-

Causality Note: Lower temperature minimizes potential side reactions, while anhydrous conditions are necessary because chloroacetyl chloride readily hydrolyzes with water.

-

-

Workup: Allow the mixture to warm to room temperature. A white precipitate will form. Filter off the precipitate.

-

Solvent Removal: Remove the THF from the filtrate in vacuo.

-

Purification: Dissolve the resulting white solid in ethyl acetate, dry the solution over magnesium sulfate, and evaporate the solvent.

-

Recrystallization: Recrystallize the final solid product from water to yield pure this compound as a white solid.

Chemical Reactivity

The primary site of reactivity is the carbon-chlorine bond in the chloroacetamide group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is frequently exploited in medicinal chemistry for the synthesis of covalent inhibitors, where a nucleophilic residue (e.g., cysteine) in a target protein attacks this carbon, forming a stable covalent bond. Additionally, the amide bond can undergo hydrolysis under strong acidic or basic conditions.[6]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted and Analog-Based)

-

Infrared (IR) Spectroscopy: Characteristic absorption peaks are expected for the various functional groups.

-

N-H stretching: Two distinct bands are anticipated: one for the amide N-H (~3200-3300 cm⁻¹) and another for the sulfonamide N-H₂ (~3300-3400 cm⁻¹). For a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the NH stretch was observed at 3200 cm⁻¹.[7]

-

C=O stretching (Amide I): A strong absorption is expected in the range of 1650-1680 cm⁻¹.[7][8]

-

S=O stretching: Two strong bands for the asymmetric and symmetric stretching of the sulfonamide group are expected around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C-Cl stretching: A band in the region of 700-800 cm⁻¹ is characteristic of the C-Cl bond.[8]

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum would provide clear signals for each unique proton environment.

-

Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted pattern.

-

CH₂Cl Group: A sharp singlet corresponding to the two methylene protons adjacent to the chlorine and carbonyl groups would be expected around 4.2-4.5 ppm. For 2-chloro-N-(4-hydroxyphenyl)acetamide, this signal appears at 4.21 ppm.[7]

-

NH Protons: The amide (NH) and sulfonamide (NH₂) protons would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The amide proton is typically downfield (>9.0 ppm), while the sulfonamide protons are generally more upfield.

-

-

Mass Spectrometry (MS): The exact mass of the compound is 248.69.[1][3] Mass spectrometry would show a molecular ion peak [M]⁺ and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Key fragmentation would likely involve the loss of the chloroacetyl moiety.

Analytical Methodologies

For quantitative analysis, quality control, and purity assessment, chromatographic methods are indispensable.

Caption: Conceptual workflow for HPLC analysis.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing the purity and quantifying this compound.[9]

-

Principle: Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

-

Typical Conditions: A reverse-phase C18 column is suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: A UV-Vis detector can be used, with the detection wavelength set at the compound's absorbance maximum (λmax) for optimal sensitivity.

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.[9]

-

Conclusion

This compound is a compound with well-defined structural and physicochemical properties. Its high melting point and crystalline nature are a result of strong intermolecular hydrogen bonding, as revealed by X-ray crystallography.[4] While its aqueous solubility is limited, it is amenable to processing with common organic solvents. The presence of a reactive chloroacetyl group makes it a valuable intermediate for further chemical modification, particularly in the development of targeted therapeutic agents. The synthetic and analytical protocols discussed in this guide provide a solid foundation for scientists to confidently handle, characterize, and utilize this compound in their research.

References

-

Yüksek, H., Gümrükçüoğlu, N., & Ocak, U. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

-

SpectraBase. (n.d.). 2-chloro-N-[4-({4-[(chloroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide. Retrieved January 13, 2026, from [Link]

-

Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved January 13, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 13, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2024). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved January 13, 2026, from [Link]

-

Filo. (2025). Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Retrieved January 13, 2026, from [Link]

-

El Moutaouakil Ala Allah, A., Kariuki, B. M., El Hassani, I. A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). [Link]

-

PubChem. (n.d.). 2-phenyl-N-(4-sulfamoylphenyl)acetamide. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-n-[4-(cyanomethyl)phenyl]acetamide. Retrieved January 13, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved January 13, 2026, from [Link]

-

IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2008). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2008). (PDF) 2-Chloro-N-phenylacetamide. Retrieved January 13, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide | 14949-01-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]

- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.info [ijpsr.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Thermal analysis (TGA/DSC) of 2-chloro-N-(4-sulfamoylphenyl)acetamide

An In-Depth Technical Guide to the Thermal Analysis of 2-chloro-N-(4-sulfamoylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the thermal analysis of this compound, a compound of interest in pharmaceutical development. In the absence of extensive public data for this specific molecule, this document synthesizes foundational principles of thermal analysis with expert insights derived from the known behavior of structurally related sulfonamide and acetamide compounds. We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explain the causality behind experimental parameter selection, and offer a predictive interpretation of the expected thermal events. This guide is designed to empower researchers, scientists, and drug development professionals to conduct a robust and scientifically valid thermal characterization, crucial for ensuring the stability, safety, and efficacy of potential active pharmaceutical ingredients (APIs).

Introduction: The Imperative for Thermal Analysis in Drug Development

This compound (CAS No. 14949-01-0) is a sulfonamide-based compound, a class of structures fundamental to the development of numerous therapeutic agents.[1] The journey from a promising chemical entity to a stable, safe, and effective drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are its thermal characteristics. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry for this purpose.[2]

These methods provide critical data on:

-

Thermal Stability: Determining the temperature at which a compound begins to degrade, which dictates safe manufacturing, processing, and storage conditions.[3][4]

-

Polymorphism: Identifying different crystalline forms (polymorphs) of a drug, which can have distinct solubility, bioavailability, and stability profiles.

-

Purity and Composition: Quantifying volatile content, such as residual solvents or water, which is essential for quality control and regulatory compliance.[4][5]

-

Compatibility: Assessing potential interactions between the active pharmaceutical ingredient (API) and excipients in a formulation.[4]

DSC is a powerful technique for studying energetic properties and phase transitions, while TGA focuses on changes in mass as a function of temperature.[3][6] When used in concert, they offer a detailed portrait of a material's thermal behavior.[7] This guide will establish a robust methodology for applying these techniques to this compound.

Physicochemical Profile and Predicted Thermal Behavior

Before initiating experimental work, it is crucial to understand the subject molecule's known properties and formulate a hypothesis regarding its thermal behavior based on its constituent functional groups.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₃S | [8][9] |

| Molecular Weight | 248.69 g/mol | [8][10] |

| CAS Number | 14949-01-0 | [8][9] |

| Reported Melting Point | 217 °C | [8][10] |

| Appearance | Crystalline Solid | [1] |

Predicted Thermal Profile Based on Chemical Structure

The thermal stability of this compound is dictated by the interplay of its aromatic sulfonamide and chloroacetamide moieties.

-

Sulfonamide Moiety: The sulfonamide group is a cornerstone of many antibacterial drugs.[1] Studies on various sulfonamides show they are generally stable compounds, but their degradation pathways can be complex.[11][12] Thermal decomposition often involves the cleavage of C-S and S-N bonds, leading to the release of sulfur oxides (SOx) and nitrogen oxides (NOx) at elevated temperatures.

-

Chloroacetamide Moiety: The acetamide functional group can undergo hydrolysis at high temperatures, potentially yielding acetic acid and ammonia as primary products.[13] The presence of a chlorine atom on the acetyl group may influence the decomposition mechanism, potentially leading to the evolution of hydrogen chloride (HCl) gas. The pyrolysis of acetamide itself has been shown to produce acetic acid, ammonia, and acetonitrile.[14]

Based on this analysis, we can predict the following thermal events:

-

Melting: A sharp endothermic peak is expected in the DSC thermogram around the reported melting point of 217 °C.[8][10] The sharpness of this peak will be indicative of the sample's purity.

-

Decomposition: Following melting, TGA will likely show a significant, multi-step mass loss at higher temperatures. This decomposition is expected to be an exothermic process in the DSC due to the energetic breakdown of the molecule. The initial decomposition step may involve the loss of the chloroacetyl group or cleavage at the sulfonamide linkage.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. The rationale for each parameter is provided to ensure that the generated data is both accurate and meaningful.

Thermogravimetric Analysis (TGA) Protocol

TGA measures changes in a sample's mass as it is heated under controlled conditions.[2][3] This is crucial for determining thermal stability and the presence of volatile components.[7]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature). This step is critical for data accuracy and trustworthiness.

-

Atmosphere Establishment: Purge the TGA furnace and balance chamber with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to analysis. This ensures an inert atmosphere, preventing oxidative side reactions and isolating the thermal decomposition of the sample.

-

Sample Preparation: Accurately weigh 3-5 mg of finely powdered this compound into a clean, tared alumina or platinum crucible. A small sample mass minimizes thermal gradients within the sample.

-

TGA Method Execution:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the ramp begins.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate is a standard in pharmaceutical analysis, offering a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass loss (%) as a function of temperature. Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum mass loss rates.

Caption: TGA Experimental Workflow from Preparation to Analysis.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is the primary technique for identifying melting points, phase transitions, and reaction energetics.[6][16]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. This ensures the accuracy of transition temperatures and energy measurements.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a Tzero aluminum pan. Hermetically seal the pan to contain any evolved gases during melting or initial decomposition, which prevents contamination of the instrument cell. Prepare an identical empty, sealed pan to serve as the reference.

-

DSC Method Execution:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a nitrogen purge of 50 mL/min. The temperature range is chosen to encompass the expected melting point and the onset of decomposition.

-

-

Data Analysis: Record the heat flow (W/g) as a function of temperature. Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting event. Observe any subsequent endothermic or exothermic events related to decomposition.

Caption: DSC Experimental Workflow from Preparation to Analysis.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses should be integrated to build a complete thermal profile.

Predicted Quantitative Data

The following table summarizes the expected quantitative results from the TGA and DSC experiments based on the compound's structure and known properties of related molecules.

| Parameter | Analytical Technique | Expected Value/Observation | Rationale & Significance |

| Volatiles (Moisture/Solvent) | TGA | < 0.5% mass loss below 120 °C | Indicates a dry, solvent-free sample. Significant mass loss here would necessitate further investigation into hydrate/solvate formation. |

| Melting Point (Tₘ) | DSC | Onset ~215-217 °C, Peak ~217-220 °C | A sharp endothermic peak confirms the melting transition and serves as an indicator of purity.[8][10] |

| Enthalpy of Fusion (ΔHfus) | DSC | To be determined experimentally | Provides information on the crystallinity of the material. A higher value corresponds to a more ordered crystalline lattice. |

| Decomposition Onset (Tₒ) | TGA | > 225 °C | The temperature at which mass loss begins. Defines the upper limit for thermal stability during processing. |

| Peak Decomposition (Tₘₐₓ) | TGA (DTG Curve) | To be determined experimentally | The temperature of the maximum rate of mass loss, indicating the most intense point of decomposition. |

| Decomposition Event | DSC | Exothermic event following melting | The breakdown of the molecule is expected to release energy. The shape and enthalpy of this event provide insight into the decomposition kinetics. |

| Residual Mass @ 600 °C | TGA | < 5% | High decomposition completeness is expected for an organic molecule in an inert atmosphere. |

Implications in a Drug Development Context

-

Stability and Storage: The TGA decomposition onset temperature directly informs the maximum temperature for handling, milling, and long-term storage to prevent degradation.

-

Formulation Development: The melting point is a critical parameter for processes like hot-melt extrusion. Furthermore, DSC can be used to screen for potential incompatibilities between this compound and various excipients, which would manifest as shifts in the melting point or the appearance of new thermal events.

-

Quality Control: The TGA and DSC profiles can serve as a fingerprint for batch-to-batch consistency. Any deviation in the melting point or decomposition profile could signal impurities or the presence of an undesired polymorph.[5]

Conclusion

This guide provides a robust, scientifically-grounded methodology for the complete thermal characterization of this compound using TGA and DSC. By adhering to the detailed protocols and leveraging the predictive insights based on its chemical structure, researchers can generate high-quality, reliable data. This information is not merely academic; it forms the bedrock of informed decision-making in the drug development process, ensuring that critical parameters related to stability, purity, and processability are well-defined and controlled, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

- Ford, J. L., & Timmins, P. (1999). Differential scanning calorimetry: applications in drug development. Pharmaceutical science & technology today, 2(8), 311–320.